molecular formula C13H19ClN2O B5698533 N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride CAS No. 1052530-16-1

N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride

Cat. No. B5698533
CAS RN: 1052530-16-1
M. Wt: 254.75 g/mol
InChI Key: BRUPVTPFAKDUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as PPAP, is a synthetic compound that has been studied for its potential use in various scientific research applications. PPAP is a derivative of the natural compound cathinone, which is found in the leaves of the khat plant. PPAP has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This results in increased levels of dopamine in the synaptic cleft, which can have a range of effects on behavior and cognition. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been shown to increase the expression of genes involved in the synthesis of dopamine and to increase the density of dopamine receptors in the brain. These effects suggest that N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride may have potential therapeutic applications for a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective research tool. However, one limitation of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride is that its effects on behavior and cognition may be difficult to interpret, as they may be influenced by a range of factors such as stress and environmental conditions.

Future Directions

There are a number of future directions for research on N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, including further studies on its potential therapeutic applications for neurological and psychiatric disorders. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride may also have potential as a tool for studying the role of dopamine in addiction and reward processes. Additionally, further research is needed to better understand the long-term effects of N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride on behavior and cognition, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride can be synthesized using a variety of methods, including reductive amination and palladium-catalyzed coupling reactions. One commonly used method involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This produces N-phenylpyrrolidine, which can then be reacted with propionyl chloride to form N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride.

Scientific Research Applications

N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been studied for its potential use in a range of scientific research applications, including as a tool for studying the dopamine system in the brain. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been shown to increase dopamine release in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

N-phenyl-3-pyrrolidin-1-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPVTPFAKDUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-3-pyrrolidin-1-yl-propionamide

CAS RN

1052530-16-1
Record name 1-Pyrrolidinepropanamide, N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052530-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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